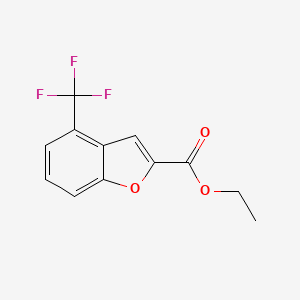

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-11(16)10-6-7-8(12(13,14)15)4-3-5-9(7)18-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOACSSGDJGIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2O1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, also known as 4-Trifluoromethyl-benzofuran-2-carboxylic acid ethyl ester, is a type of benzofuran compound. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. .

Mode of Action

Benzofuran compounds, in general, are known for their diverse pharmacological activities They interact with their targets, leading to changes that result in their biological activities

Activité Biologique

Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The molecular formula is , and it has a molecular weight of approximately 258.19 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the compound's pharmacokinetic profile .

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. This compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that benzofuran derivatives can inhibit cell growth in cancer cells through multiple mechanisms, such as disrupting microtubule dynamics and inducing apoptosis .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 15.2 | Microtubule disruption |

| Benzofuran derivative A | MCF-7 | 10.5 | Apoptosis induction |

| Benzofuran derivative B | A549 | 12.0 | Cell cycle arrest |

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies show that this compound demonstrates notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The introduction of the trifluoromethyl group has been associated with enhanced antibacterial efficacy due to improved binding affinity to bacterial targets .

Table 2: Antibacterial Efficacy

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.064 mg/mL |

| Benzofuran derivative C | E. faecalis | 0.064 mg/mL |

| Benzofuran derivative D | E. coli | >0.1 mg/mL |

3. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various experimental models. In carrageenan-induced paw edema tests, this compound showed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity Results

| Compound | Time Point (h) | % Inhibition |

|---|---|---|

| Control | - | - |

| This compound | 1 | 12.3 ± 0.83 |

| 2 | 31.9 ± 7.5 | |

| 3 | 44.3 ± 10.6 | |

| 4 | 41.3 ± 7.1 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticancer Mechanism : The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Antibacterial Mechanism : The trifluoromethyl group enhances the interaction with bacterial cell membranes, increasing permeability and disrupting cellular functions .

- Anti-inflammatory Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in edema formation .

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of benzofuran to enhance biological activity further. For instance, a comparative study evaluated various benzofuran derivatives for their anticancer properties against human cancer cell lines, revealing that modifications at specific positions on the benzofuran ring could significantly alter potency .

Moreover, a review covering the synthesis and biological evaluations of benzo[b]furan derivatives from recent years emphasizes their potential as therapeutic agents across multiple disease states, including cancer and bacterial infections .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiinflammatory and Analgesic Properties

Recent studies have highlighted the potential of benzofuran derivatives, including ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, as anti-inflammatory agents. The introduction of a trifluoromethyl group is known to enhance the pharmacodynamic properties of compounds, improving their binding affinity and metabolic stability . For instance, a series of pyrazole derivatives containing benzofuran and trifluoromethyl moieties exhibited significant anti-inflammatory effects in preclinical models, suggesting that similar derivatives could be developed for therapeutic use .

1.2 Anticancer Activity

Benzofuran derivatives have been investigated for their anticancer properties. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example, compounds derived from benzofuran structures were evaluated for their efficacy against ovarian cancer cells, demonstrating significant cytotoxic effects . The trifluoromethyl group contributes to enhanced activity by improving compound solubility and permeability.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and traditional reflux techniques. The incorporation of the trifluoromethyl group can be performed using various electrophilic fluorination methods, which have been optimized for better yields and efficiency .

Table 1: Synthetic Routes for this compound

Biological Studies

3.1 Pharmacokinetics and Metabolism

The introduction of trifluoromethyl groups in drug design often leads to improved pharmacokinetic properties such as increased membrane permeability and reduced metabolic degradation . Studies have shown that compounds with this modification exhibit enhanced bioavailability, making them suitable candidates for drug development.

3.2 Case Studies

A notable case study involved the evaluation of this compound's effects on inflammatory pathways in animal models. Administration prior to carrageenan injection resulted in significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may serve as a viable candidate for further development into therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects and Reactivity

Ethyl Benzofuran-2-carboxylate

- Structure : Lacks the 4-CF₃ group present in the target compound.

- Reactivity : The absence of electron-withdrawing groups makes the double bond in the benzofuran ring susceptible to hydrolysis. Under wet conditions, it forms isomers with an added mass of 18 Da (likely via hydration), yielding ~9% combined byproducts .

- Key Difference : The 4-CF₃ group in the target compound likely stabilizes the structure against hydrolysis due to its electron-withdrawing nature, altering degradation pathways.

Natural Benzofuran Derivatives (e.g., Tyrolobibenzyls)

- Structure: β-D-glucopyranosyl esters with hydroxyl or hydroxyphenylethyl substituents (e.g., tyrolobibenzyl A and B from Scorzonera humilis) .

- Key Differences :

- Electronic Effects : Hydroxyl groups are electron-donating, contrasting with the electron-withdrawing CF₃ group.

- Solubility : The glucosyl moiety in tyrolobibenzyls drastically increases hydrophilicity (logP ~ -1.2) compared to the target compound (predicted logP ~2.5).

- Applications : Natural derivatives are prioritized for antioxidant or antimicrobial studies, whereas the synthetic target may align with pesticide design .

Core Heterocycle Comparisons

Pyrazole and Thiazole Derivatives

- Examples :

- Key Differences :

- Aromatic Systems : Pyrazole (5-membered, two adjacent nitrogens) and thiazole (sulfur-containing) cores exhibit distinct electronic profiles compared to benzofuran’s oxygen-containing system.

- Hydrogen Bonding : Benzofuran’s oxygen can act as a hydrogen bond acceptor, influencing crystal packing or target interactions .

Physicochemical Properties

Méthodes De Préparation

Reaction of Ethyl Bromoacetate with Substituted Aromatic Compounds

One established method involves the reaction of ethyl bromoacetate with a trifluoromethyl-substituted aromatic compound under basic conditions to form the benzofuran ring via intramolecular cyclization.

-

- Ethyl bromoacetate as the alkylating agent.

- Sodium hydride (NaH) as a strong base to deprotonate the phenolic or aromatic hydroxyl precursor.

- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reaction.

- Reaction typically performed under mild to moderate heating or reflux conditions.

-

- The base deprotonates the hydroxyl group on the aromatic ring.

- The resulting phenolate ion attacks the electrophilic carbon of ethyl bromoacetate, generating an ether intermediate.

- Intramolecular cyclization occurs to form the benzofuran ring.

- The trifluoromethyl substituent remains intact on the aromatic ring, positioned para to the carboxylate ester.

-

- The product, this compound, is obtained in moderate to good yields.

- Heating under reflux improves yield and selectivity compared to room temperature reactions.

This method is supported by synthesis data from VulcanChem and related literature emphasizing the reaction of ethyl bromoacetate with trifluoromethyl-substituted aromatic precursors.

Pyrazole and Benzofuran Derivative Synthesis via Condensation

In related research, pyrazole derivatives containing benzofuran and trifluoromethyl groups have been synthesized by reacting benzofuran precursors with ethyl bromoacetate in the presence of potassium carbonate in acetone.

- Key Points:

- Potassium carbonate acts as a mild base.

- Reaction temperature influences product formation; reflux conditions favor the formation of ethyl benzofuran carboxylate derivatives.

- Subsequent transformations involve hydrazine hydrate to form hydrazide intermediates, indicating potential for further functionalization.

Although this route is more complex and aimed at pyrazole derivatives, it confirms the utility of ethyl bromoacetate and base-mediated cyclization in preparing benzofuran esters.

Process Optimization and Industrial Considerations

While direct industrial processes for this compound are less documented, related benzofuran-2-carboxylate derivatives have been prepared via scalable processes involving:

- Controlled addition of reagents to minimize side reactions.

- Use of protective groups where necessary to improve selectivity.

- Purification via crystallization or column chromatography to achieve high purity.

For example, processes for benzofuran-2-carboxamide derivatives involve stepwise reactions with amines and protecting groups, followed by deprotection and recrystallization, which could be adapted for the ester analogs.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Base-mediated cyclization | Trifluoromethyl-substituted phenol + Ethyl bromoacetate | Sodium hydride, DMSO or acetonitrile | Room temp to reflux | Moderate to good yield; mild conditions |

| Pyrazole derivative route | Benzofuran precursor + Ethyl bromoacetate | Potassium carbonate, acetone | Reflux | Good yield of benzofuran ester intermediate |

| Industrial benzofuran-2-carboxamide process (analogous) | Aminobenzofuran esters + amines | Protecting groups, N-methylpyrrolidone | Multi-step, controlled | Scalable, high purity after purification |

Research Findings and Analytical Data

- The reaction of ethyl bromoacetate with trifluoromethyl-substituted aromatic compounds under basic conditions is well-documented to yield the desired benzofuran ester with high regioselectivity.

- Spectroscopic data (NMR, IR) confirm the structure and purity of the product.

- Elemental analysis supports the molecular formula C12H9F3O3.

- The trifluoromethyl group imparts unique electronic properties influencing biological activity and stability.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for synthesizing Ethyl 4-(trifluoromethyl)benzofuran-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including the formation of the benzofuran core via cyclization, followed by trifluoromethylation and esterification. For example, analogous compounds like ethyl 2-methyl-5-substituted benzofuran carboxylates are synthesized using Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce functional groups . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature control to improve yield and purity. LCMS (e.g., m/z 366 [M+H]+) and HPLC (retention time analysis) are critical for monitoring intermediates and final product validation .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL and WinGX are used for refinement, with validation via R-factor analysis and residual electron density maps . Complementary techniques include NMR (¹H/¹³C, ¹⁹F for CF₃ groups), FT-IR for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular ion identification.

Q. What analytical techniques are recommended to assess purity and stability under varying conditions?

- Methodological Answer : Purity is quantified via HPLC with UV detection (e.g., using C18 columns and gradient elution). Stability studies involve accelerated degradation tests under heat, light, and humidity, analyzed by LCMS to detect decomposition products . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while dynamic vapor sorption (DVS) evaluates hygroscopicity.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and physicochemical properties of this compound?

- Methodological Answer : Hydrogen bonding and π-π stacking dominate crystal packing. Graph set analysis (as per Etter’s rules) identifies recurring motifs like R₂²(8) hydrogen-bonded dimers. Computational tools (e.g., Mercury CSD) map interactions, while Hirshfeld surface analysis quantifies contact contributions. These interactions affect solubility, melting point, and bioavailability .

Q. What electrochemical behaviors are exhibited by this compound, and how can they be exploited in material science?

- Methodological Answer : Cyclic voltammetry (CV) reveals reversible reduction peaks due to the conjugated benzofuran core, as seen in analogous ethyl benzofuran-2-carboxylates. Controlled potential electrolysis (CPE) can generate reactive intermediates for polymer synthesis or catalytic applications. The trifluoromethyl group enhances electron-withdrawing effects, tuning redox potentials .

Q. How does the trifluoromethyl group impact the compound’s reactivity in cross-coupling reactions compared to non-fluorinated analogs?

- Methodological Answer : The CF₃ group increases electrophilicity at the benzofuran 4-position, facilitating nucleophilic aromatic substitution (SNAr) but complicating palladium-catalyzed couplings due to steric hindrance. Computational modeling (DFT) predicts activation barriers, while Hammett constants quantify electronic effects. Comparative studies with methyl or chloro analogs highlight differences in reaction kinetics .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens against target proteins (e.g., enzymes or receptors). Pharmacophore modeling identifies critical interaction sites, while QSAR models correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity. MD simulations assess binding stability, and free-energy calculations (MM-PBSA) refine affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.